molecular formula C10H15N3O4S B13319631 N-(4-Aminobutyl)-4-nitrobenzenesulfonamide

N-(4-Aminobutyl)-4-nitrobenzenesulfonamide

Cat. No.: B13319631
M. Wt: 273.31 g/mol
InChI Key: DISHUKKGNNABJZ-UHFFFAOYSA-N
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Description

N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an aminobutyl group attached to a nitrobenzene sulfonamide moiety. The presence of both amino and nitro functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.

Industrial Production Methods

In industrial settings, the production of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-aminobutylbenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme activity and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobutyl)acetamide
  • N-(4-Aminobutyl)benzamide
  • N-(4-Aminobutyl)guanidine

Uniqueness

N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both an aminobutyl group and a nitrobenzene sulfonamide moiety. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(4-aminobutyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c11-7-1-2-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,12H,1-2,7-8,11H2

InChI Key

DISHUKKGNNABJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCCN

Origin of Product

United States

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